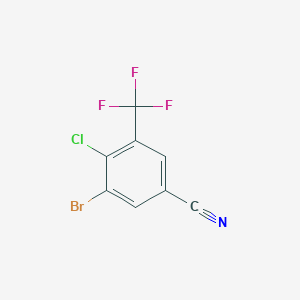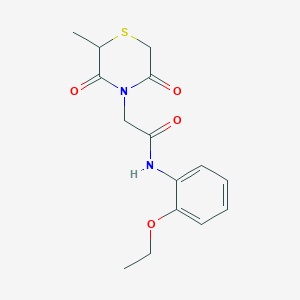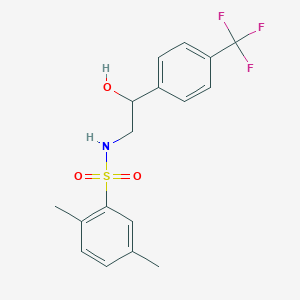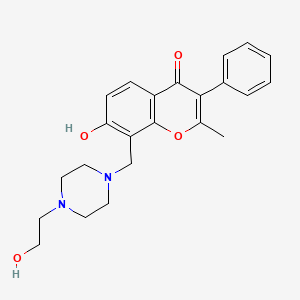
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N. It has a molecular weight of 250.02 . It is a solid or liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For instance, 3-Bromo-4-chlorobenzotrifluoride, a halogenated hydrocarbon, has been used in the preparation of functionalized arylmanganese compounds .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 250.02 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Production of Selinexor
The compound plays a role in the production of Selinexor, a cancer drug . The mechanism for producing Selinexor begins with a similar compound, 3,5-bis(trifluoromethyl)benzonitrile .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines, which have applications in the agrochemical and pharmaceutical industries, can be synthesized using “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” as a key structural motif .
Protection of Crops from Pests
Derivatives of trifluoromethylpyridines, which can be synthesized from “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, are used in the protection of crops from pests .
Synthesis of Fluvoxamine
4-(Trifluoromethyl)benzonitrile, a compound similar to “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, is a key intermediate in the synthesis of Fluvoxamine, a medication used to treat obsessive-compulsive disorder (OCD) and major depressive disorder (MDD) .
Nickel-Catalyzed Arylcyanation Reaction
“3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” can participate in nickel-catalyzed arylcyanation reactions .
Determination of Electron Affinity
3-(Trifluoromethyl)benzonitrile, a compound similar to “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” contributes to the development of fluorinated organic chemicals, which have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that halogenated compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities .
Action Environment
The action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, safety precautions suggest that it should be handled only in a well-ventilated area or outdoors .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGIMMUOAMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)

methanone oxime](/img/structure/B2959736.png)
